molecular formula C20H14N2O2 B5735693 2-methyl-3-(3-nitrophenyl)benzo[f]quinoline

2-methyl-3-(3-nitrophenyl)benzo[f]quinoline

Cat. No.: B5735693
M. Wt: 314.3 g/mol
InChI Key: DVPFRRHSPZMKRO-UHFFFAOYSA-N
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Description

2-methyl-3-(3-nitrophenyl)benzo[f]quinoline is a heterocyclic aromatic compound that belongs to the benzoquinoline family This compound is characterized by the presence of a quinoline ring fused with a benzene ring, along with a methyl group at the 2-position and a nitrophenyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-(3-nitrophenyl)benzo[f]quinoline can be achieved through various synthetic routes. One common method involves the condensation of 2-methylquinoline with 3-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions in a solvent such as ethanol or acetic acid. The resulting product is then purified through recrystallization or column chromatography.

Another approach involves the cyclization of 2-methyl-3-(3-nitrophenyl)aniline with a suitable reagent such as phosphorus oxychloride or polyphosphoric acid. This method requires careful control of reaction conditions, including temperature and reaction time, to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Catalysts and solvents used in the synthesis are often recycled to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-(3-nitrophenyl)benzo[f]quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinoline N-oxides.

    Reduction: Reduction of the nitro group can be achieved using hydrogenation catalysts like palladium on carbon or reducing agents such as tin(II) chloride, resulting in the formation of amino derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Palladium on carbon with hydrogen gas or tin(II) chloride in hydrochloric acid.

    Substitution: Electrophilic reagents such as halogens, sulfonyl chlorides, or nitrating agents.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Amino derivatives.

    Substitution: Halogenated, sulfonated, or nitrated benzoquinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

Mechanism of Action

The biological activity of 2-methyl-3-(3-nitrophenyl)benzo[f]quinoline is attributed to its ability to interact with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication and transcription processes. It can also inhibit specific enzymes involved in cellular metabolism, leading to cytotoxic effects. Additionally, the nitro group can undergo bioreduction to form reactive intermediates that induce oxidative stress and damage cellular components.

Comparison with Similar Compounds

2-methyl-3-(3-nitrophenyl)benzo[f]quinoline can be compared with other benzoquinoline derivatives, such as:

    2-methyl-3-(3-chlorophenyl)benzo[f]quinoline: Similar structure but with a chlorine atom instead of a nitro group, leading to different reactivity and biological activity.

    2-methyl-3-(3-aminophenyl)benzo[f]quinoline: Contains an amino group, which can enhance its solubility and interaction with biological targets.

    2-methyl-3-(3-methoxyphenyl)benzo[f]quinoline:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-methyl-3-(3-nitrophenyl)benzo[f]quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O2/c1-13-11-18-17-8-3-2-5-14(17)9-10-19(18)21-20(13)15-6-4-7-16(12-15)22(23)24/h2-12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVPFRRHSPZMKRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC3=CC=CC=C32)N=C1C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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